molecular formula C13H13BO5S B13476398 (2-(Tosyloxy)phenyl)boronic acid

(2-(Tosyloxy)phenyl)boronic acid

Cat. No.: B13476398
M. Wt: 292.1 g/mol
InChI Key: GTRZBLMCAWXBIA-UHFFFAOYSA-N
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Description

(2-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tosyloxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromophenyl tosylate with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-(Tosyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The boronic acid group can be oxidized to a borate ester or reduced to a borane.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.

    Solvents: Commonly used solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds.

Scientific Research Applications

(2-(Tosyloxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (2-(Tosyloxy)phenyl)boronic acid exerts its effects is primarily through its role as a boronic acid derivative. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyloxy group serves as a leaving group, facilitating the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tosyloxy group and is commonly used in similar cross-coupling reactions.

    (2-(Methoxy)phenyl)boronic Acid: Contains a methoxy group instead of a tosyloxy group, offering different reactivity and selectivity.

    (2-(Chloro)phenyl)boronic Acid: Features a chloro group, which can participate in additional types of reactions, such as nucleophilic aromatic substitution.

Uniqueness

(2-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity in substitution reactions and provides additional functionalization options. This makes it a versatile reagent in organic synthesis, particularly for applications requiring selective functional group transformations.

Properties

Molecular Formula

C13H13BO5S

Molecular Weight

292.1 g/mol

IUPAC Name

[2-(4-methylphenyl)sulfonyloxyphenyl]boronic acid

InChI

InChI=1S/C13H13BO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9,15-16H,1H3

InChI Key

GTRZBLMCAWXBIA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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